molecular formula C10H18N2O2 B3213025 N-(2-oxopiperidin-3-yl)pivalaMide CAS No. 1110662-33-3

N-(2-oxopiperidin-3-yl)pivalaMide

Cat. No.: B3213025
CAS No.: 1110662-33-3
M. Wt: 198.26 g/mol
InChI Key: PKJVMTFIBOCHEH-UHFFFAOYSA-N
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Description

N-(2-oxopiperidin-3-yl)pivalaMide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of N-(2-oxopiperidin-3-yl)pivalaMide involves several steps. One common synthetic route includes the reaction of piperidin-3-one with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-(2-oxopiperidin-3-yl)pivalaMide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-oxopiperidin-3-yl)pivalaMide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxopiperidin-3-yl)pivalaMide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-(2-oxopiperidin-3-yl)pivalaMide can be compared with other piperidine derivatives such as:

    Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

    Piperidinone: A derivative with a carbonyl group at the 2-position.

    Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.

    Condensed Piperidines: Compounds with additional fused rings.

This compound is unique due to its specific substitution pattern and the presence of the pivaloyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-N-(2-oxopiperidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJVMTFIBOCHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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